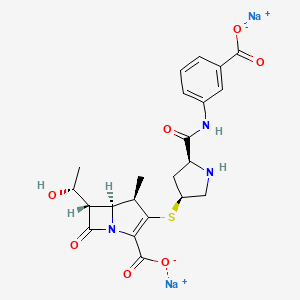![molecular formula C10H12FN5O4 B12395704 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is a synthetic nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.
Glycosylation: Attachment of the sugar moiety to the purine base through glycosylation reactions.
Amination: Introduction of the amino group at the 6-position of the purine ring.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sugar moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups on the purine ring or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine analogs.
Wissenschaftliche Forschungsanwendungen
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also target specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2-Thioadenosine: A synthetic analog with a sulfur atom replacing the oxygen in the purine ring.
Regadenoson: A selective A2A adenosine receptor agonist used in myocardial perfusion imaging.
Uniqueness
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is unique due to the presence of the fluorine atom and specific hydroxylation pattern on the sugar moiety. These structural features can enhance its stability and biological activity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C10H12FN5O4 |
|---|---|
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(12)14-10(19)15-8(5)16/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6?,9-/m1/s1 |
InChI-Schlüssel |
SRUXNNJIKBFXNW-DANPQCGCSA-N |
Isomerische SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
Kanonische SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

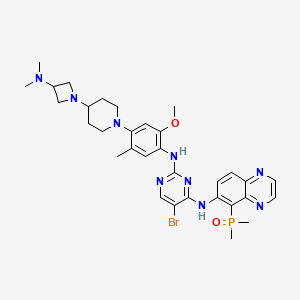

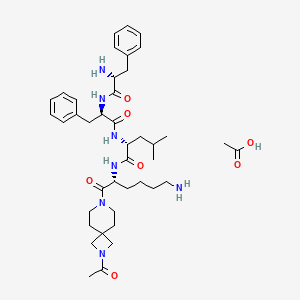
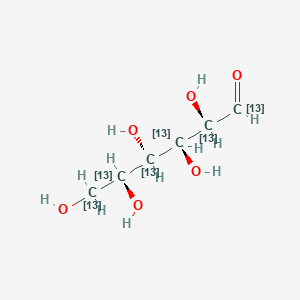
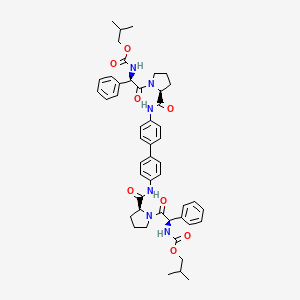
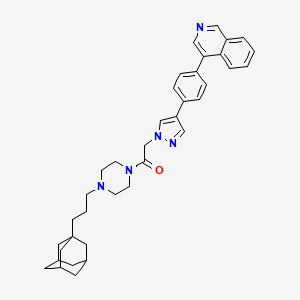
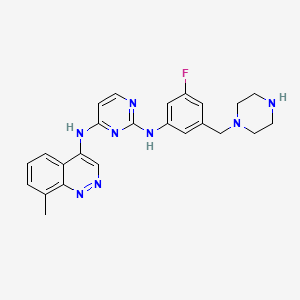


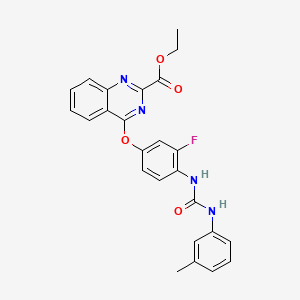
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
